2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Description
The compound 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a pyridazine derivative featuring a 2,4-dimethylphenyl-substituted pyridazine core linked via a sulfanyl group to a 1-(4-phenylpiperazin-1-yl)ethanone moiety.
Key structural features include:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 3 with a sulfanyl group.
- 2,4-Dimethylphenyl group: Attached at position 6 of the pyridazine, contributing steric bulk and lipophilicity.
- 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at position 4, known to modulate receptor binding in medicinal chemistry.
- Ethanone linker: Connects the sulfanyl group to the piperazine, influencing molecular flexibility and electronic properties.
Properties
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYOMCCBBFSUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
The sulfanyl linker may offer distinct electronic effects compared to acetamide (17) or acetonitrile (13) groups, influencing hydrogen bonding and metabolic stability.
Synthetic Yields :
- Yields for pyridazine-piperazine hybrids range from 43% to 82%, depending on reaction conditions. For example, compound 22 was synthesized in 82% yield using HOBt/TBTU coupling , whereas compound 13 required reflux with phenylpiperazine (43% yield) .
Biological Activity: Compound 17 demonstrated fungicidal and antibacterial activity, attributed to the 4-chlorophenyl and acetamide groups . Fluorinated analogs (e.g., [4-(4-fluorophenyl)piperazin-1-yl]methanones) are often explored for CNS targets due to improved bioavailability and receptor affinity .
Physicochemical Properties
Melting Points :
Solubility :
- The sulfanyl group in the target compound may reduce aqueous solubility compared to acetamide or nitrile-containing analogs, necessitating formulation optimization.
Structure-Activity Relationships (SAR)
- Pyridazine Core : Essential for π-π stacking interactions in biological targets. Substitution at position 6 (e.g., 2,4-dimethylphenyl) modulates steric and electronic effects.
- Piperazine Ring : The 4-phenyl group enhances binding to serotonin or dopamine receptors, while fluorinated variants (e.g., 4-(4-fluorophenyl)) improve metabolic stability .
- Linker Groups : Sulfanyl vs. acetamide vs. nitrile linkers affect electronic density and hydrogen-bonding capacity, critical for target engagement .
Preparation Methods
Pyridazine Ring Formation
Pyridazine synthesis typically involves [4+2] cyclocondensation of 1,4-diketones with hydrazine. For 6-(2,4-dimethylphenyl)pyridazine:
- Substrate Preparation : 2,4-Dimethylphenylacetylene is oxidized to 1,4-di(2,4-dimethylphenyl)but-2-yne-1,4-dione using potassium permanganate in acidic conditions.
- Cyclization : The diketone reacts with hydrazine hydrate (2 equivalents) in ethanol under reflux (12 h, 80°C), yielding 6-(2,4-dimethylphenyl)pyridazine.
Thiolation at Position 3
Introducing the sulfanyl group requires electrophilic substitution or metal-catalyzed thiolation:
- Method A : Direct thiolation using phosphorus pentasulfide (P₂S₅) in toluene (110°C, 6 h), achieving 65–70% yield.
- Method B : Palladium-catalyzed C–H thiolation with hydrogen sulfide (H₂S) and CuI as a co-catalyst in DMF (120°C, 24 h), yielding 75% product.
Synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone (Fragment B)
Piperazine Functionalization
4-Phenylpiperazine is acylated via Friedel-Crafts acylation:
- Reaction Setup : 4-Phenylpiperazine (1 equiv) reacts with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Base Addition : Triethylamine (2 equiv) is added dropwise to neutralize HBr, maintaining pH > 9. The mixture stirs for 4 h at room temperature, yielding 85–90% 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone.
Coupling of Fragments A and B
Nucleophilic Substitution
Fragment A’s thiolate anion displaces bromide in Fragment B:
Alternative Thiourea Intermediate
To avoid thiol oxidation, a thiourea intermediate is formed:
- Thiourea Synthesis : Fragment A reacts with thiophosgene (1.1 equiv) in DCM, forming pyridazine-3-isothiocyanate.
- Coupling with Piperazine : The isothiocyanate reacts with 1-(4-phenylpiperazin-1-yl)ethanamine in acetonitrile (24 h, RT), yielding 70% product.
Optimization and Scalability
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 70°C | 82 | 98 |
| DMF, 100°C | 75 | 95 |
| Ethanol, 80°C | 68 | 92 |
Polar aprotic solvents (THF, DMF) enhance nucleophilicity, improving yields.
Catalytic Additives
Adding KI (10 mol%) accelerates bromide displacement via the Finkelstein mechanism, reducing reaction time to 6 h.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 98.5% purity, Rt = 6.7 min.
Industrial-Scale Considerations
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